molecular formula C12H16N2O3 B1629430 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole CAS No. 401465-33-6

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole

Katalognummer: B1629430
CAS-Nummer: 401465-33-6
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: KIIGFSYTKBZATN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole is a compound that features a trimethoxyphenyl group attached to an imidazoline ring The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable core in various biologically active molecules

Eigenschaften

CAS-Nummer

401465-33-6

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H16N2O3/c1-15-9-6-8(12-13-4-5-14-12)7-10(16-2)11(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI-Schlüssel

KIIGFSYTKBZATN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCN2

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCN2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the imidazoline ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Imidazole derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Brominated or nitrated trimethoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit tubulin polymerization, leading to anticancer effects. Additionally, the compound can interact with heat shock proteins and other cellular targets, influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties.

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various trimethoxyphenyl derivatives.

    2-(3,4,5-Trimethoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of imidazoline.

Uniqueness

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of the trimethoxyphenyl group and the imidazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.